

Physicochemical Characteristics of Peonidin 3-rutinoside: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Peonidin 3-rutinoside*

Cat. No.: *B12381983*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigmentation in a variety of fruits and vegetables, including plums, cherries, and blackcurrants.[1] Beyond its role as a natural colorant, there is a growing scientific interest in its potential health benefits, which are largely attributed to its potent antioxidant and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Peonidin 3-rutinoside**, offering critical data and methodologies for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Peonidin 3-rutinoside is a glycoside of peonidin, where the peonidin aglycone is attached to a rutinoside (a disaccharide of rhamnose and glucose) moiety at the 3-hydroxyl position. This glycosylation significantly influences its solubility and stability.

Table 1: General and Computed Physicochemical Properties of **Peonidin 3-rutinoside**

Property	Value	Source
Chemical Formula	C ₂₈ H ₃₃ O ₁₅	[3]
Molecular Weight	609.55 g/mol	[3]
IUPAC Name	5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromenylium	[3]
CAS Number	27539-32-8	[3]
Water Solubility (predicted)	0.72 g/L	[3]
logP (predicted)	-0.61	[3]
pKa (Strongest Acidic, predicted)	6.4	[3]
pKa (Strongest Basic, predicted)	-3.6	[3]
Polar Surface Area (predicted)	241.36 Å ²	[3]
Hydrogen Bond Donor Count	9	[3]
Hydrogen Bond Acceptor Count	15	[3]
Rotatable Bond Count	7	[3]
Melting Point	Not experimentally determined in the reviewed literature.	

Solubility

Peonidin 3-rutinoside is sparingly soluble in water but demonstrates solubility in polar organic solvents.

Table 2: Solubility of **Peonidin 3-rutinoside**

Solvent	Solubility	Source
Water	Practically insoluble (predicted 0.72 g/L)	[3]
Methanol	Soluble	[4]
Ethanol	Soluble	[4]
Dimethyl sulfoxide (DMSO)	Soluble	[4]
Pyridine	Soluble	[4]

Stability

The stability of **Peonidin 3-rutinoside** is a critical factor for its application and is significantly influenced by pH, temperature, and light.

pH Stability

Anthocyanins, including **Peonidin 3-rutinoside**, are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylum cation form.[1] As the pH increases, they undergo structural transformations to colorless or less stable forms, leading to color degradation.[1]

Temperature Stability

Elevated temperatures accelerate the degradation of **Peonidin 3-rutinoside**, which typically follows first-order kinetics.[5] For long-term storage, it is recommended to keep the compound at low temperatures (-20°C or below).[6]

Light Stability

Exposure to light, particularly UV radiation, can lead to the degradation of **Peonidin 3-rutinoside**. [7] It is advisable to store solutions of this compound in amber vials or protected from light to minimize photodegradation.

Table 3: Stability of **Peonidin 3-rutinoside** and Related Anthocyanins

Condition	Observation	Source
Acidic pH (pH < 3)	High stability, intense red coloration.	[1]
Neutral to Alkaline pH	Low stability, color fading and degradation.	[1]
Elevated Temperature	Degradation follows first-order kinetics; half-life decreases with increasing temperature.	[5]
Light Exposure	Susceptible to photodegradation.	[7]

Spectroscopic Properties

UV-Visible Spectroscopy

Peonidin 3-rutinoside exhibits a characteristic absorption maximum in the visible region, which is responsible for its color. This property is utilized for its detection and quantification.

Table 4: UV-Visible Absorption Maxima (λ_{max}) of **Peonidin 3-rutinoside**

Solvent System	λ_{max} (nm)	Source
Acidified Methanol	~520	[2]
Acidified Ethanol	~526	[2]

The exact λ_{max} can vary slightly depending on the solvent and pH of the solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of natural products. While a complete, assigned NMR dataset for **Peonidin 3-rutinoside** is not readily available in a single source, data for its constituent parts (peonidin aglycone and rutinose) and closely related compounds are documented.[8] Analysis of ^1H and ^{13}C NMR spectra would confirm the identity of the aglycone, the sugar moiety, and the glycosidic linkage.

Experimental Protocols

Extraction and Purification of Peonidin 3-rutinoside from Plant Material

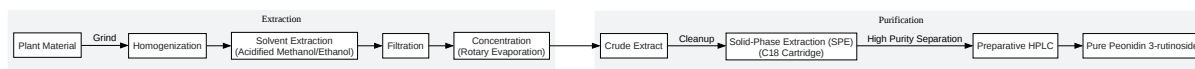
This protocol outlines a general method for the extraction and purification of **Peonidin 3-rutinoside** from sources like berries.

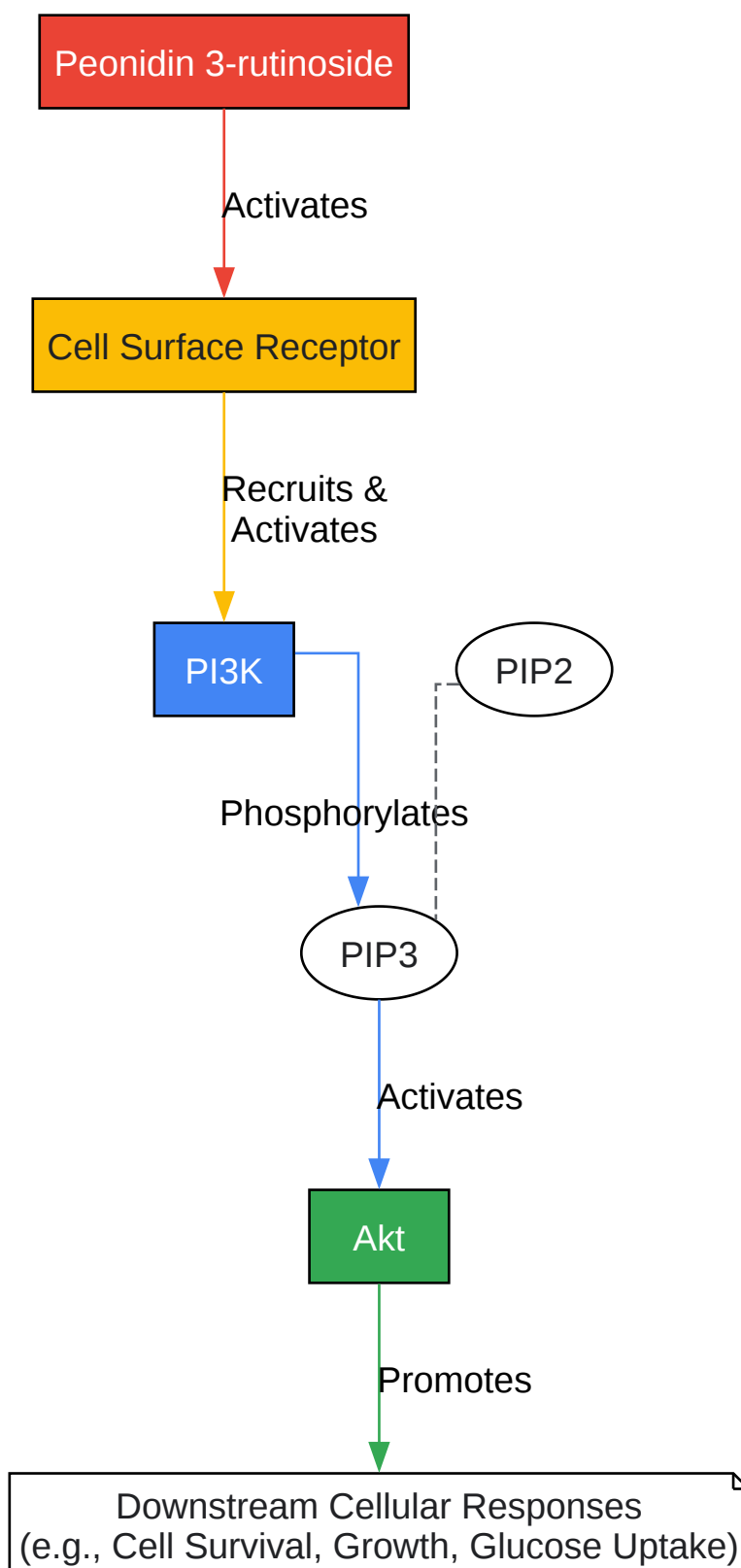
1. Extraction:

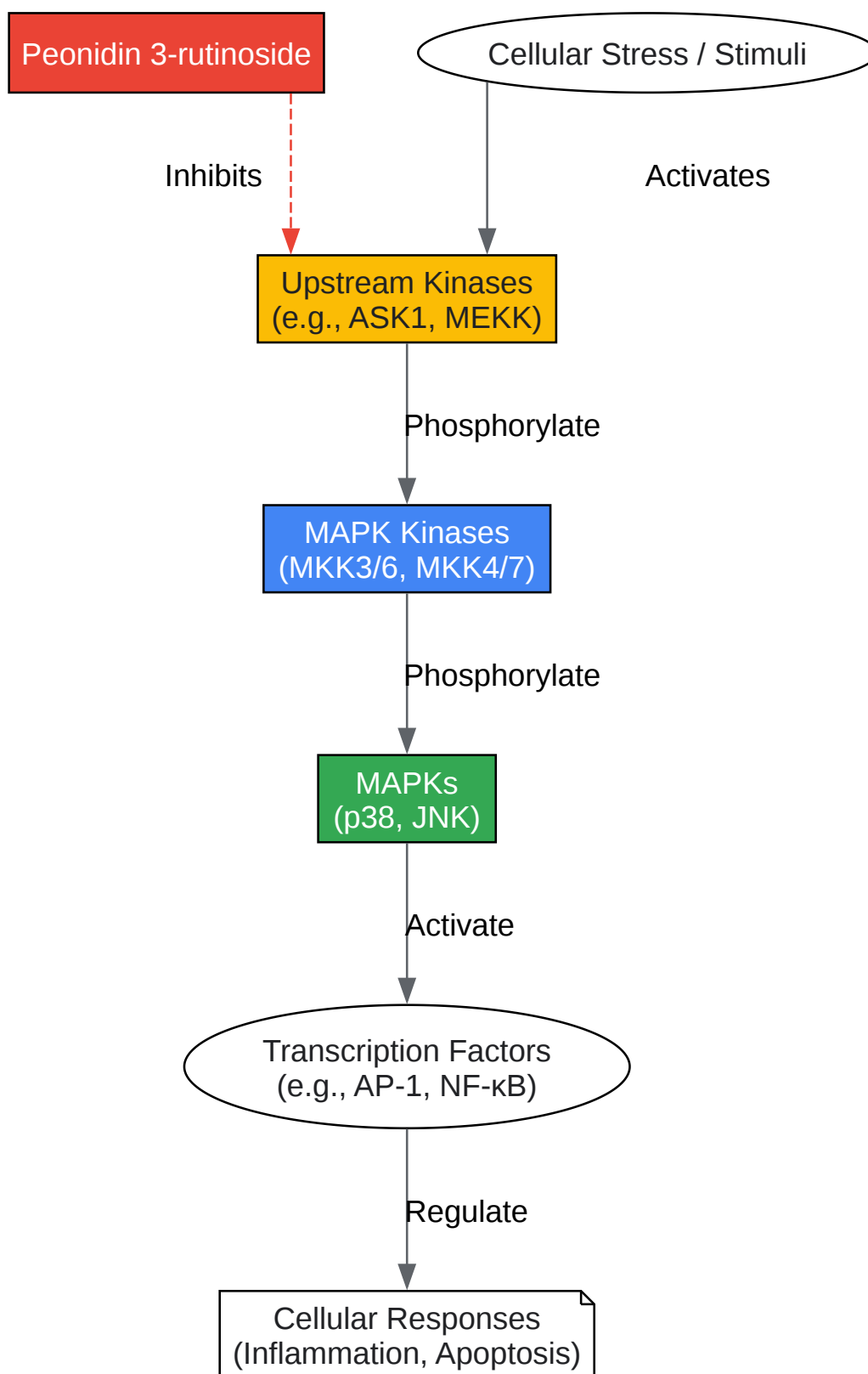
- **Sample Preparation:** Homogenize fresh or frozen plant material.
- **Solvent Extraction:** Extract the homogenized sample with an acidified polar solvent (e.g., 80% methanol or ethanol with 0.1% HCl or formic acid) at a solid-to-liquid ratio of 1:10 (w/v).
- **Filtration and Concentration:** Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure at a temperature below 40°C.

2. Purification:

- **Solid-Phase Extraction (SPE):** Use a C18 cartridge to remove polar impurities like sugars and organic acids. Condition the cartridge with methanol, followed by acidified water. Load the crude extract, wash with acidified water, and elute the anthocyanin fraction with acidified methanol.
- **Chromatography:** For higher purity, employ preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of acidified water and methanol or acetonitrile.







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